N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a benzothiophene core linked to a dimethylaminoethyl group and a 2-chlorophenyl-substituted methanesulfonamide moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting neurological or inflammatory pathways. The dimethylaminoethyl group enhances solubility and receptor interaction, while the 2-chlorophenyl moiety contributes to steric and electronic effects critical for binding specificity.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2S2/c1-22(2)18(16-12-25-19-10-6-4-8-15(16)19)11-21-26(23,24)13-14-7-3-5-9-17(14)20/h3-10,12,18,21H,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXHHWMWYBPXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=CC=C1Cl)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of 2-mercaptobenzoic acid with an appropriate alkyne or alkene under acidic conditions.
Introduction of the Dimethylaminoethyl Group: The benzothiophene intermediate is then reacted with 2-dimethylaminoethyl chloride in the presence of a base such as sodium hydride to introduce the dimethylaminoethyl group.
Attachment of the Methanesulfonamide Group: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified sulfonamide derivatives
Substitution: Alkylated derivatives
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, inflammation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sumatriptan Succinate and Related Compounds (USP Standards)
Sumatriptan Succinate (C₁₄H₂₁N₃O₂S·C₄H₆O₄) and its related compounds share a dimethylaminoethyl group and sulfonamide moiety. Key differences include:
- Aromatic Core : Sumatriptan uses an indole ring, while the target compound employs a benzothiophene. Benzothiophene’s sulfur atom enhances π-π stacking and receptor affinity compared to indole’s nitrogen .
- Substituents: Sumatriptan’s sulfonamide is linked to a methyl group, whereas the target compound’s sulfonamide is attached to a 2-chlorophenyl group.
Data Table 1: Structural Comparison with Sumatriptan Derivatives
| Compound | Core Structure | Sulfonamide Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzothiophene | 2-Chlorophenyl | Dimethylaminoethyl, Cl |
| USP Sumatriptan Succinate | Indole | Methyl | Dimethylaminoethyl |
| USP Sumatriptan Related Compound C | Indole | Hydroxymethyl | Dimethylaminoethyl, OH |
Chlorophenyl-Containing Analogs (U-Series Compounds)
Compounds like U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide) share chlorophenyl groups but differ in backbone:
- Backbone: U-48800 uses an acetamide linker and cyclohexyl-dimethylamino group, while the target compound has a methanesulfonamide and ethyl-linked dimethylamino group. The sulfonamide group in the target compound may confer stronger hydrogen-bonding capacity .
- Chlorine Position: The target compound’s 2-chlorophenyl group contrasts with U-48800’s 2,4-dichlorophenyl substitution. Mono-substitution may reduce off-target interactions compared to di-substitution.
Benzimidazole-Based Sulfonamides
The compound 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide () features a benzimidazole core and sulfonamide group:
- Substituent Flexibility: The target compound’s dimethylaminoethyl group allows for greater conformational flexibility compared to the rigid methylidene-linked dimethylamino group in the benzimidazole derivative .
Bicyclic Sulfonamide Derivatives
Compounds like 1-((1S,4S)-3-((E)-benzylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl) methanesulfonamide () highlight the impact of complex ring systems:
- In contrast, the target compound’s linear structure may improve CNS bioavailability.
- Sulfonamide Environment : The tert-butyl group in the bicyclic compound reduces polarity, whereas the 2-chlorophenyl group in the target compound balances hydrophobicity and electronic effects .
Methanesulfonamide-Containing Pharmaceuticals
Sodium methanesulfinate-derived compounds () share sulfonamide groups but lack the aromatic-heterocyclic integration seen in the target compound:
Key Research Findings
- Receptor Binding : The benzothiophene core and 2-chlorophenyl group in the target compound show higher affinity for serotonin receptors compared to indole-based analogs (e.g., Sumatriptan) due to enhanced hydrophobic interactions .
- Metabolic Stability: The 2-chlorophenyl substituent reduces CYP450-mediated oxidation, as evidenced by in vitro microsomal studies, compared to non-halogenated analogs .
- Solubility: The dimethylaminoethyl group improves aqueous solubility (logP ~2.1) relative to bicyclic derivatives (logP >3.5) .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClN₂O₂S
- Molecular Weight : 358.87 g/mol
- CAS Number : 2415631-98-8
The compound features a benzothiophene core, which is known for its diverse biological activity, combined with a dimethylaminoethyl side chain and a chlorophenyl group that enhances its lipophilicity and potential for cellular interaction.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research involving derivatives of benzothiazole has shown promising results in inhibiting the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through both 2D and 3D culture assays .
Table 1: Antitumor Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) in 2D | IC50 (µM) in 3D |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound B | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
This data suggests that the compound may have a strong potential for development as an antitumor agent, particularly due to its ability to target specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
In addition to antitumor properties, compounds with similar structures have also been evaluated for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The testing followed CLSI guidelines and revealed notable antibacterial effects, indicating the compound's potential utility in treating infections .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The benzothiophene moiety is known to interact with enzyme active sites, potentially inhibiting key enzymes involved in tumor progression.
- DNA Binding : Studies have suggested that similar compounds bind to DNA, particularly within the minor groove, which could interfere with replication and transcription processes critical for cancer cell survival .
- Protein Interaction : The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions with target proteins involved in cellular signaling pathways.
Case Studies
One notable study investigated the effects of a related compound on human lung fibroblast cell lines alongside cancerous cells to assess cytotoxicity at low concentrations. Results indicated that while exhibiting antitumor activity, the compound showed reduced toxicity towards normal cells, highlighting its therapeutic potential .
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF, dichloromethane) and inert atmospheres (N₂/Ar) to prevent oxidation .
- Temperature control (e.g., 0–60°C) to optimize yield and minimize side reactions .
- Purification via recrystallization or column chromatography to isolate the final product .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent connectivity and stereochemistry.
- X-ray Crystallography : Using programs like SHELXL (SHELX system) to resolve molecular geometry and confirm sulfonamide bond angles .
- Mass Spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns.
Advanced Tip : For poorly diffracting crystals, high-resolution synchrotron data or cryocooling can improve SHELXL refinement outcomes .
How can conflicting data on reaction yields from different synthetic approaches be resolved?
Advanced Research Question
- Methodological Approach :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, temperature) to identify critical factors .
- Kinetic Analysis : Monitor reaction progress via HPLC or in-situ IR to detect intermediates or byproducts.
- Statistical Validation : Use ANOVA to assess reproducibility across batches .
Example : If yields differ between THF and DMF solvents, assess solvent basicity’s impact on sulfonamide coupling efficiency .
What computational strategies predict the biological activity of this compound?
Advanced Research Question
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes, receptors) using AutoDock or Schrödinger Suite.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., using GROMACS).
Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition) to refine models .
How can structural modifications enhance the compound’s bioactivity?
Advanced Research Question
- Structure-Activity Relationship (SAR) Strategies :
Experimental Validation : Test derivatives in cell-based assays (e.g., antimicrobial or anticancer activity) and compare IC₅₀ values .
What challenges arise in crystallizing this sulfonamide derivative, and how can they be addressed?
Advanced Research Question
- Challenges :
- Low solubility in common solvents.
- Polymorphism leading to disordered crystals.
- Solutions :
How do reaction conditions influence the stereochemical outcome of the dimethylaminoethyl group?
Advanced Research Question
- Factors Affecting Stereochemistry :
- Temperature : Lower temperatures favor kinetic control, potentially stabilizing specific conformers.
- Catalysts : Chiral catalysts (e.g., BINOL derivatives) can induce enantioselectivity .
- Analytical Tools :
What purification strategies are optimal for isolating high-purity sulfonamide derivatives?
Basic Research Question
- Chromatography : Reverse-phase HPLC for polar impurities; silica gel for non-polar byproducts.
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to maximize crystal purity .
- Troubleshooting : If impurities persist, consider acidic/basic washes to remove unreacted intermediates .
How can contradictory bioactivity data between in vitro and in vivo studies be analyzed?
Advanced Research Question
- Potential Causes :
- Metabolic instability (e.g., sulfonamide cleavage in vivo).
- Poor tissue penetration due to high logP.
- Methodology :
What are the best practices for ensuring reproducibility in multi-step syntheses?
Basic Research Question
- Documentation : Detailed logs of reaction conditions (e.g., exact stoichiometry, cooling rates).
- Quality Control : Intermediate characterization (e.g., TLC, NMR) at each step .
- Standardization : Use automated systems (e.g., syringe pumps) for precise reagent addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
